![molecular formula C25H25FN4O2 B10814700 (1R,3S,4S)-N-[(1S)-1-cyano-2-[2-fluoro-4-(1-methyl-2-oxo-3H-indol-6-yl)phenyl]ethyl]-2-azabicyclo[2.2.1]heptane-3-carboxamide](/img/structure/B10814700.png)
(1R,3S,4S)-N-[(1S)-1-cyano-2-[2-fluoro-4-(1-methyl-2-oxo-3H-indol-6-yl)phenyl]ethyl]-2-azabicyclo[2.2.1]heptane-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BI-9740 is a highly potent, selective, and orally bioavailable inhibitor of the enzyme Cathepsin C (CTSC). Cathepsin C is a lysosomal cysteine protease expressed in various organs, including the lung, kidney, and placenta. It plays a crucial role in activating neutrophil serine proteases during the development of neutrophils in the bone marrow .
Vorbereitungsmethoden
The synthetic routes and reaction conditions for BI-9740 are detailed in the patent WO2014140075. The synthesis involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. Industrial production methods focus on optimizing yield and purity while ensuring scalability and cost-effectiveness .
Analyse Chemischer Reaktionen
BI-9740 undergoes various chemical reactions, including:
Oxidation: BI-9740 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert BI-9740 into reduced forms.
Substitution: BI-9740 can undergo substitution reactions where functional groups are replaced by others. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts.
Wissenschaftliche Forschungsanwendungen
BI-9740 has several scientific research applications, including:
Chemistry: Used as a probe to study the enzymatic activity of Cathepsin C and related proteases.
Biology: Investigates the role of Cathepsin C in various biological processes, including immune response and inflammation.
Medicine: Explores potential therapeutic applications in diseases where Cathepsin C activity is dysregulated, such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis.
Industry: Utilized in the development of diagnostic tools and assays for detecting Cathepsin C activity.
Wirkmechanismus
BI-9740 exerts its effects by inhibiting the enzymatic activity of Cathepsin C. This inhibition leads to a decrease in the activity of neutrophil serine proteases, including neutrophil elastase, cathepsin G, proteinase 3, and NSP4. By targeting these proteases, BI-9740 can modulate pathophysiological processes triggered by their enhanced or uncontrolled activity .
Vergleich Mit ähnlichen Verbindungen
BI-9740 is compared with other Cathepsin C inhibitors, such as BI-1821. While both compounds inhibit Cathepsin C, BI-9740 is more potent and selective, with better in vitro and in vivo pharmacokinetic profiles. Similar compounds include:
BI-1821: Another Cathepsin C inhibitor with lower potency and selectivity compared to BI-9740.
Cathepsin B, F, H, K, L, and S inhibitors: These inhibitors target related proteases but are less selective for Cathepsin C.
Eigenschaften
Molekularformel |
C25H25FN4O2 |
|---|---|
Molekulargewicht |
432.5 g/mol |
IUPAC-Name |
(1R,3S,4S)-N-[(1S)-1-cyano-2-[2-fluoro-4-(1-methyl-2-oxo-3H-indol-6-yl)phenyl]ethyl]-2-azabicyclo[2.2.1]heptane-3-carboxamide |
InChI |
InChI=1S/C25H25FN4O2/c1-30-22-11-15(3-5-17(22)12-23(30)31)14-2-4-16(21(26)10-14)8-20(13-27)29-25(32)24-18-6-7-19(9-18)28-24/h2-5,10-11,18-20,24,28H,6-9,12H2,1H3,(H,29,32)/t18-,19+,20-,24-/m0/s1 |
InChI-Schlüssel |
MNEOBAAFLAQMKF-VKDGWMQASA-N |
Isomerische SMILES |
CN1C(=O)CC2=C1C=C(C=C2)C3=CC(=C(C=C3)C[C@@H](C#N)NC(=O)[C@@H]4[C@H]5CC[C@H](C5)N4)F |
Kanonische SMILES |
CN1C(=O)CC2=C1C=C(C=C2)C3=CC(=C(C=C3)CC(C#N)NC(=O)C4C5CCC(C5)N4)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


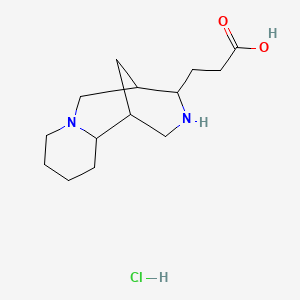
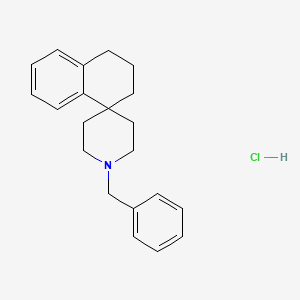
![2-Benzo[a]anthracen-12-yl-1-benzothiophene](/img/structure/B10814641.png)
![1-[6-(Triphenylmethoxy)hexyl]thymine](/img/structure/B10814643.png)
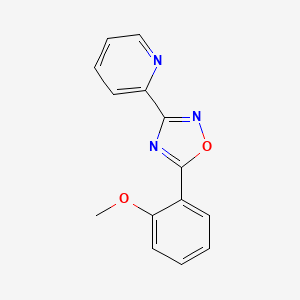
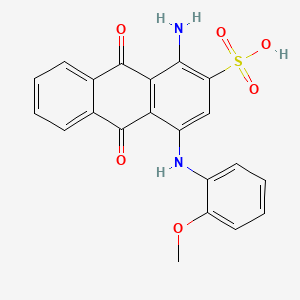
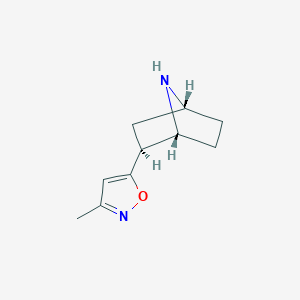
![4-[4-[(E)-(2-oxo-1H-indol-3-ylidene)methyl]phenyl]piperazine-1-carbaldehyde](/img/structure/B10814676.png)
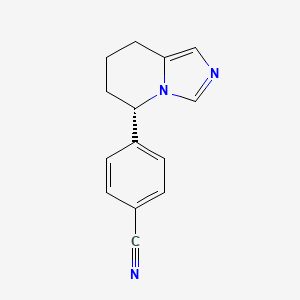
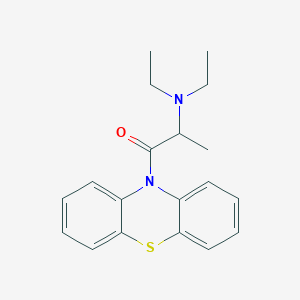
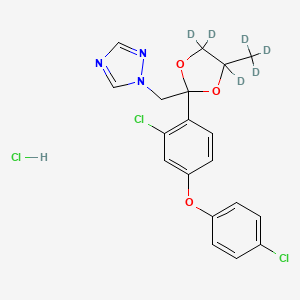
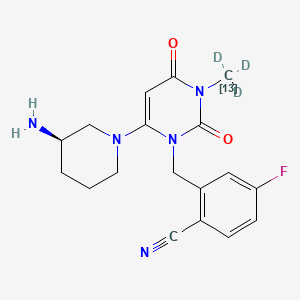
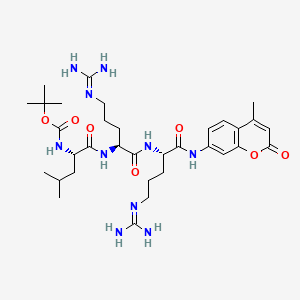
![5-butan-2-yl-3-[[2-(2,3-dimethyloxiran-2-yl)-6,8-dimethyl-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]-hydroxymethylidene]-1-methylpyrrolidine-2,4-dione](/img/structure/B10814716.png)
